molecular formula C7H5N3O B1388828 Pyrazolo[1,5-b]pyridazine-3-carbaldehyde CAS No. 87754-35-6

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde

Cat. No.: B1388828
CAS No.: 87754-35-6
M. Wt: 147.13 g/mol
InChI Key: MAWQVLVONXDRCC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazolo[1,5-b]pyridazine derivatives.

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, particularly enzymes involved in cell signaling. Notable mechanisms include:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β), which are crucial in regulating cell cycle and metabolism. For instance, derivatives of pyrazolo[1,5-b]pyridazine have demonstrated selective inhibition against CDK-2 and CDK-4, making them potential candidates for cancer therapy .
  • Anti-inflammatory Activity : Research indicates that pyrazolo[1,5-b]pyridazine derivatives exhibit significant anti-inflammatory properties. For example, certain compounds have shown potent inhibition of COX-2 with selectivity indices suggesting minimal gastrointestinal toxicity compared to traditional NSAIDs like celecoxib .

Structure-Activity Relationships (SAR)

The structural features of pyrazolo[1,5-b]pyridazine significantly influence its biological activity. Modifications at various positions on the pyrazole ring can enhance potency and selectivity:

PositionModificationEffect on Activity
R14-Trifluoromethyl phenylDecreased potency against T. b. brucei but improved selectivity over human kinases
R2Alkyl substitutionsEnhanced anti-inflammatory effects and improved selectivity for COX-2 inhibition
R3Amino group variationsAltered binding affinity towards CDKs and GSK-3β

Case Studies

Several studies have investigated the biological activities of pyrazolo[1,5-b]pyridazine derivatives:

  • Anti-Cancer Activity : A study identified a series of pyrazolo[1,5-b]pyridazines that inhibited CDK activity with IC50 values ranging from 0.01 to 0.052 μM. These compounds demonstrated significant antiproliferative effects in various cancer cell lines, highlighting their potential as therapeutic agents against tumors .
  • Anti-Parasitic Effects : In research targeting human African trypanosomiasis, a specific derivative exhibited selective inhibition against Trypanosoma brucei with reduced toxicity towards human kinases. This suggests the compound's potential for developing new treatments for parasitic infections .
  • Anti-inflammatory Studies : A series of derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. Several compounds showed high percentages of edema inhibition (up to 96%), indicating strong anti-inflammatory efficacy comparable to established drugs like diclofenac .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityKey Findings
Enzyme InhibitionSelective inhibitors of CDK-2 and GSK-3β
Anti-inflammatoryPotent COX-2 inhibitors with low ulcerogenic risk
Anti-cancerSignificant antiproliferative effects
Anti-parasiticEffective against T. brucei

Properties

IUPAC Name

pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-9-10-7(6)2-1-3-8-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWQVLVONXDRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665457
Record name Pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87754-35-6
Record name Pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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